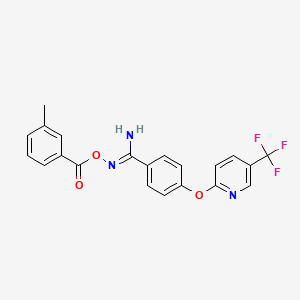
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester (COTEE) is an organic compound with a molecular formula of C9H9NO3S. It is a synthetic derivative of the naturally occurring thiophene ring system and is widely used in research and development of new materials and compounds. COTEE is a versatile compound with a wide range of applications, including in the synthesis of pharmaceuticals and in the development of new catalysts.
Scientific Research Applications
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals such as anti-cancer drugs, as well as in the development of new catalysts for the production of organic compounds. This compound has also been used to study the biological effects of thiophene derivatives and to investigate the mechanisms of action of these compounds.
Mechanism of Action
The mechanism of action of 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester is not yet fully understood. However, studies have shown that this compound can interact with proteins and other biomolecules, leading to changes in the structure and function of these molecules. It has also been suggested that this compound may act as an inhibitor of certain enzymes, which could lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that this compound may have anti-cancer and anti-inflammatory properties. It has also been suggested that it may have an effect on the immune system, as well as on the metabolism of carbohydrates and lipids. Further research is needed to better understand the effects of this compound on the human body.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester in laboratory experiments is its versatility. This compound can be used in a variety of reactions, making it a useful tool for scientists in the development of new materials and compounds. However, there are some limitations to using this compound in laboratory experiments. It can be difficult to control the reaction conditions, and the yield of this compound can be low. Additionally, this compound is not very stable, making it difficult to store for long periods of time.
Future Directions
There are a number of potential future directions for research on 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester. One potential direction is the development of more efficient methods of synthesis. Another potential direction is the investigation of the biological effects of this compound and its potential applications in medicine. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and its effects on the human body. Finally, further research could be conducted to improve the stability of this compound and to develop methods for storing it for longer periods of time.
Synthesis Methods
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester can be synthesized by a number of methods. The most common method is a reaction between 2-chloro-5-cyano-thiophene-3-carboxylic acid and ethyl bromide in the presence of a base such as sodium hydroxide. This reaction produces this compound in a high yield. Other methods of synthesis include using a Grignard reagent, a palladium-catalyzed coupling reaction, and a copper-catalyzed cyclization reaction.
properties
IUPAC Name |
ethyl 5-cyano-2-(2-oxopropyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(14)9-5-8(6-12)16-10(9)4-7(2)13/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXVKEVZUKVEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C#N)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B6352275.png)
![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)
![Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate](/img/structure/B6352299.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)
![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)
![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)
